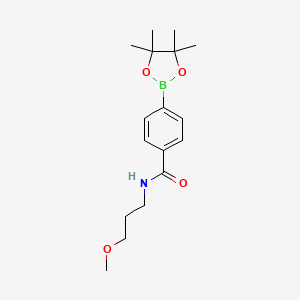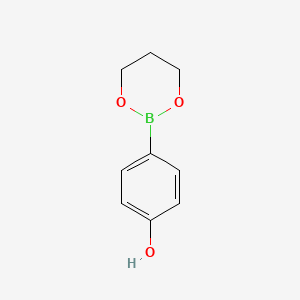![molecular formula C15H14F3N3O2 B1447571 N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea CAS No. 1227954-51-9](/img/structure/B1447571.png)
N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Vue d'ensemble
Description
N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, also known as N-(4-Methoxyphenyl)-3-methyl-6-(trifluoromethyl)pyridine-2-carboxamide or N-Methyl-6-(trifluoromethyl)pyridine-2-carboxamide, is a synthetic compound that has recently been studied for its potential scientific applications. This compound has been found to possess a wide range of properties, including anti-inflammatory, anti-bacterial, and anti-fungal activities. It has also been studied for its potential in the treatment of certain types of cancers.
Applications De Recherche Scientifique
Enzyme Inhibition and Anticancer Investigations
N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea derivatives have been studied for their potential in enzyme inhibition and anticancer activities. A study by Mustafa et al. (2014) synthesized a series of urea derivatives and tested them for their inhibitory activity against enzymes like urease, β-glucuronidase, and phosphodiesterase. Some of these compounds also exhibited in vitro anticancer activity against a prostate cancer cell line, highlighting their potential as therapeutic agents in cancer treatment (Mustafa, Perveen, & Khan, 2014).
Antimicrobial Activity
In another study, compounds structurally similar to N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea were synthesized and their antimicrobial activity was evaluated. The study by Reddy et al. (2003) investigated a series of N-substituted ureas for their antifungal and antibacterial activity. Most of these compounds exhibited moderate antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Reddy, Reddy, & Venugopal, 2003).
Modification for Anticancer Applications
Modifications of N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea have been explored to enhance its anticancer properties. Wang et al. (2015) replaced the acetamide group in a similar compound with an alkylurea moiety, synthesizing derivatives that showed potent antiproliferative activities against various human cancer cell lines. These modifications also reduced acute oral toxicity, indicating their potential as effective anticancer agents with lower side effects (Wang et al., 2015).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c1-9-12(7-8-13(19-9)15(16,17)18)21-14(22)20-10-3-5-11(23-2)6-4-10/h3-8H,1-2H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEASNLZWHUMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447490.png)
![3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447491.png)








![Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine](/img/structure/B1447506.png)


![2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1447511.png)